Enantiomeric Identity Verification via Optical Rotation: D‑Isomer vs. L‑Isomer
Boc-D-Phe(3-CF3)-OH can be distinguished from its L-enantiomer by its specific optical rotation. The target D‑isomer exhibits a rotation of [α]20/D −7.0±0.5° (c=1% in methanol) , whereas the L‑isomer, Boc-Phe(3-CF3)-OH, shows a rotation of +7.3±0.5° under identical conditions . This difference is critical for verifying enantiomeric purity and ensuring the correct stereochemistry is incorporated during peptide assembly.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | -7.0±0.5° (c=1% in methanol) |
| Comparator Or Baseline | Boc-Phe(3-CF3)-OH (L-isomer): +7.3±0.5° (c=1% in methanol) |
| Quantified Difference | Absolute difference of approximately 14.3° |
| Conditions | c = 1% in methanol at 20°C |
Why This Matters
This quantitative optical rotation difference enables unambiguous identification and quality assurance of the correct D‑enantiomer, preventing the procurement and use of the incorrect stereoisomer which would yield peptides with altered biological activity.
